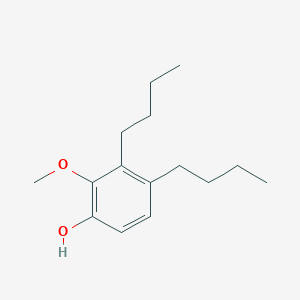
3,4-Dibutyl-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibutyl-2-methoxyphenol: is an organic compound belonging to the class of phenols It features a methoxy group (-OCH₃) at the second position and two butyl groups (-C₄H₉) at the third and fourth positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibutyl-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxyphenol (guaiacol) with butyl halides in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reaction, and the process may be optimized for large-scale production by controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibutyl-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
3,4-Dibutyl-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenolic group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dibutyl-2-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Antimicrobial Action: The compound can disrupt microbial cell membranes or interfere with essential metabolic processes, leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
2-Methoxyphenol (Guaiacol): Lacks the butyl groups, making it less hydrophobic.
4-Allyl-2-methoxyphenol (Eugenol): Contains an allyl group instead of butyl groups, exhibiting different reactivity and applications.
4-Methoxyphenol (Mequinol): Lacks the butyl groups, used in dermatology and organic synthesis.
Uniqueness: 3,4-Dibutyl-2-methoxyphenol is unique due to the presence of two butyl groups, which increase its hydrophobicity and influence its chemical reactivity and biological activity. This structural feature distinguishes it from other methoxyphenol derivatives and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
82321-68-4 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
3,4-dibutyl-2-methoxyphenol |
InChI |
InChI=1S/C15H24O2/c1-4-6-8-12-10-11-14(16)15(17-3)13(12)9-7-5-2/h10-11,16H,4-9H2,1-3H3 |
Clé InChI |
ZOKVOSXPRAROLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=C(C=C1)O)OC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
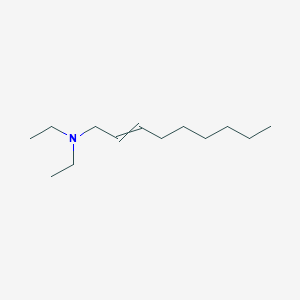
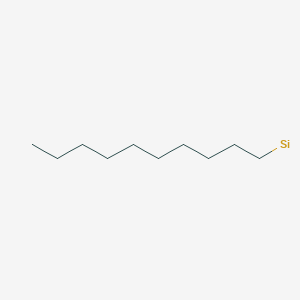
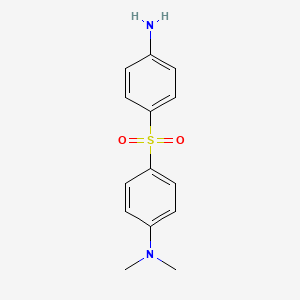
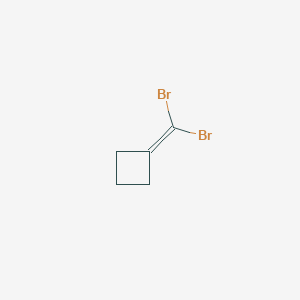
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
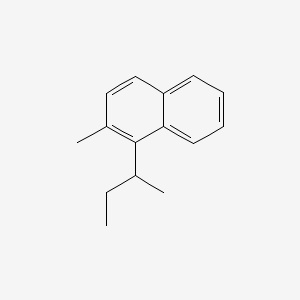

![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
